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Executive Summary
This document provides a comprehensive technical overview of the compound identified by

CAS number 165190-76-1, chemically known as 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole.

This molecule, often abbreviated as DTBT or T-BTD, is a significant building block in the field of

organic electronics due to its unique photophysical and semiconductor properties. Its structure

features a central electron-accepting 2,1,3-benzothiadiazole core flanked by two electron-

donating thiophene rings, creating a classic donor-acceptor-donor (D-A-D) architecture. This

arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to its

applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and

fluorescent probes. This guide details its physicochemical properties, spectroscopic data,

synthesis protocols, and the fundamental mechanism of action related to its electronic

applications.

Chemical Identity and Physicochemical Properties
The fundamental identifiers and physicochemical properties of 4,7-bis(thiophen-2-yl)-2,1,3-

benzothiadiazole are summarized below.
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Property Value Reference(s)

CAS Number 165190-76-1 [1][2]

IUPAC Name
4,7-bis(thiophen-2-yl)-2,1,3-

benzothiadiazole
[1]

Synonyms

4,7-dithiophen-2-yl-2,1,3-

benzothiadiazole, DTBT, T-

BTD, NSC 701994

[1][3][4]

Molecular Formula C₁₄H₈N₂S₃ [1][5]

Molecular Weight 300.42 g/mol [4][5]

Appearance

Orange to red solid, often

described as bright orange

needle-like crystals.

[6]

Melting Point

120-122 °C or 128-129 °C

(values may vary based on

purity and crystalline form).

[5][6]

Boiling Point 482.1 ± 35.0 °C (Predicted). [5]

Density 1.437 ± 0.06 g/cm³ (Predicted). [5]

Solubility

Soluble in common organic

solvents such as Dimethyl

sulfoxide (DMSO), Chloroform

(CHCl₃), Tetrahydrofuran

(THF), and Hexane.[3][7]

Crystal Structure
Rhombic system, Space

group: Pcab.
[7]

Spectroscopic Data
The spectroscopic signature of this compound is crucial for its identification and

characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Spectrum Solvent

Chemical Shift (δ)
in ppm

Reference(s)

¹H NMR CDCl₃

8.12 (d, 2H), 7.87 (s,

2H), 7.46 (d, 2H), 7.21

(m, 2H).

[6]

Infrared (IR) Spectroscopy
Technique Wavenumber (ν) in cm⁻¹ Reference(s)

FTIR

3094, 3012, 1787, 1661, 1577,

1523, 1480, 1421, 1378, 1275,

1215, 1072, 1042, 920, 875,

845, 816, 689, 641, 600, 507.

[6]

UV-Visible (UV-Vis) Spectroscopy
Solvent λ_max (nm) Reference(s)

CHCl₃ 445 [5]

Synthesis Protocols
4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is commonly synthesized via palladium-catalyzed

cross-coupling reactions. Detailed experimental protocols for two prevalent methods are

provided below.

Method 1: Suzuki-Miyaura Coupling
This method involves the reaction of a dibrominated benzothiadiazole with a thiophene boronic

acid.

Reaction Scheme: 4,7-dibromo-2,1,3-benzothiadiazole + 2 x thiophene-2-ylboronic acid → 4,7-

bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:
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Reagent Preparation: To a reaction vessel, add 4,7-dibromobenzo[c][1][5][6]thiadiazole (0.50

mmol, 1 equiv.), thiophene-2-ylboronic acid (1.50 mmol, 3 equiv.), and potassium phosphate

hydrate (K₃PO₄·H₂O, 3.0 mmol, 6 equiv.).[1]

Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 900 µL) to the mixture, followed by

a THF stock solution containing the palladium catalyst, such as Pd(PAd₃) (0.25 µmol Pd).[1]

Reaction: Stir the reaction mixture at room temperature for 1 hour.[1]

Work-up and Extraction: Upon completion, dilute the mixture with ethyl acetate and extract

with water. Combine the organic layers.[1]

Purification: Evaporate the solvent from the combined organic layers. Purify the crude

product by flash chromatography to yield the final compound as an orange solid (typical

yield: ~95%).[1]

Method 2: Palladium-Catalyzed Direct Arylation
This method provides a more atom-economical route by directly coupling C-H bonds of

thiophene with the C-Br bonds of the benzothiadiazole core.

Reaction Scheme: 4,7-dibromobenzo[c][1][5][6]thiadiazole + excess thiophene → 4,7-

bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:

Reagent Preparation: In a two-neck round-bottom flask, place 4,7-dibromobenzo[c][1][5]

[6]thiadiazole (0.24 mmol) and dissolve in 20 mL of dimethylformamide (DMF). Add an

excess of thiophene (4.76 mmol, 20 equiv.).[6]

Degassing: Purge the mixture with nitrogen gas for 15 minutes.[6]

Catalyst and Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.12 mmol), pivalic acid

(0.36 mmol), and potassium carbonate (K₂CO₃, 1.2 mmol).[6]

Reaction: Stir and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 24

hours.[6]
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Work-up and Extraction: After cooling to room temperature, dilute the mixture with chloroform

and remove insoluble species by vacuum filtration. Wash the filtrate with distilled water and

brine, then dry over anhydrous Na₂SO₄.[6]

Purification: Evaporate the solvent. Purify the crude orange product by column

chromatography using 2% ethyl acetate/hexane as the eluent. Recrystallization from hexane

yields bright orange needle-like crystals.[6]

Mechanism of Action and Applications
The functionality of 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is rooted in its D-A-D

molecular architecture.

Caption: Intramolecular Charge Transfer (ICT) mechanism in DTBT.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital

(HOMO), primarily localized on the electron-donating thiophene units, to the lowest unoccupied

molecular orbital (LUMO), which is centered on the electron-accepting benzothiadiazole core.

[8] This photoinduced intramolecular charge transfer (ICT) is responsible for the compound's

strong absorption in the visible spectrum and its fluorescent properties.

This D-A-D structure and resulting ICT give rise to its primary applications:

Organic Photovoltaics (OPVs): It is a critical monomer for synthesizing low bandgap

conjugated polymers (e.g., PCDTBT) that serve as the active layer in solar cells.[5]

Organic Light-Emitting Diodes (OLEDs): Its fluorescence makes it suitable for use as an

emitter or host material in OLED devices.[3]

Fluorescent Probes: The sensitivity of its fluorescence to the local environment

(solvatochromism) allows it to be used in chemical sensing applications.[3]

Experimental and Synthesis Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
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Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.
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Caption: Workflow for Direct Arylation Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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